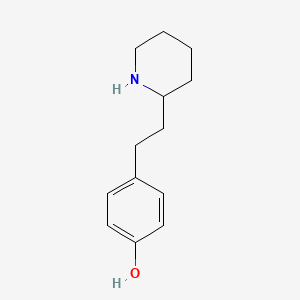

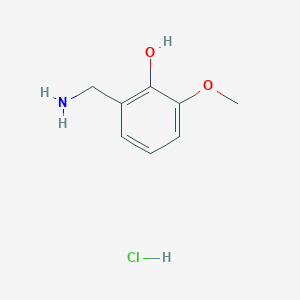

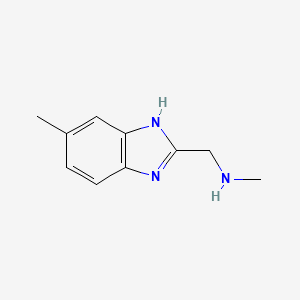

N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine, also known as MMB, is a synthetic organic compound belonging to the benzimidazole family. It is a colorless, odourless, and crystalline solid with a melting point of 160-162°C. MMB is a versatile compound with a wide range of applications in the fields of chemistry and biochemistry. It has been used as a reagent in organic synthesis and as a ligand for metal complexes. It has also been used as a fluorescent probe for the detection of metal ions and as an inhibitor of enzymes.

Scientific Research Applications

Synthesis and Characterization

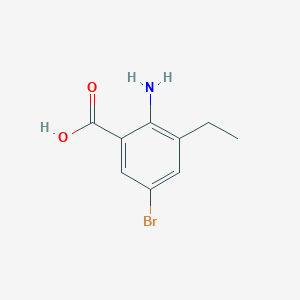

- N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine and its derivatives have been synthesized and characterized in various studies. For example, in one study, novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine compounds were synthesized, characterized by IR, H NMR, C NMR, and mass spectral data (Vishwanathan & Gurupadayya, 2014).

Catalysis

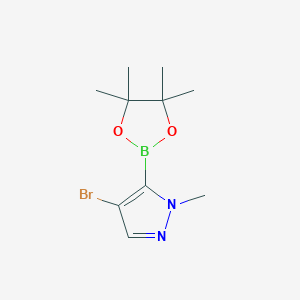

- This compound and related benzimidazole derivatives are used in catalysis. For instance, a study synthesized Pd(II) complexes with ONN pincer ligand, where benzimidazole was used as a component, demonstrating catalytic activity toward the Suzuki-Miyaura reaction (Shukla et al., 2021).

Biological and Antimicrobial Activities

- Benzimidazole derivatives, including this compound, have shown significant biological and antimicrobial activities. A study reported the synthesis of 2-alkanamino benzimidazole derivatives and their marked potency as antimicrobial agents (Ajani et al., 2016).

Material Science

- In material science, these compounds have been investigated for their potential as corrosion inhibitors. A study on amino acid compounds including benzimidazole derivatives explored their efficiency as inhibitors for steel corrosion in acidic solutions, demonstrating their mixed-type inhibitory nature (Yadav et al., 2015).

Mechanism of Action

Target of Action

Benzimidazole derivatives have been reported to exhibit significant activity against mycobacterium tuberculosis , suggesting that this compound may also target bacterial cells.

Mode of Action

Benzimidazole derivatives are known to interact with their targets, leading to changes in cellular function

Biochemical Pathways

Benzimidazole derivatives have been reported to exhibit antimicrobial activities , suggesting that this compound may interfere with bacterial growth and replication pathways.

Result of Action

Benzimidazole derivatives have been reported to exhibit potent antibacterial activities , suggesting that this compound may lead to the inhibition of bacterial growth and replication.

Properties

IUPAC Name |

N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-7-3-4-8-9(5-7)13-10(12-8)6-11-2/h3-5,11H,6H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBXKMCOBFSSIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649163 |

Source

|

| Record name | N-Methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887571-32-6 |

Source

|

| Record name | N-Methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.